Psora-4, chemically known as 5-(4-phenylbutoxy)psoralen, is a synthetic small molecule belonging to the class of 5-phenylalkoxypsoralens. [, ] It is widely recognized as a potent and selective blocker of the voltage-gated potassium channel Kv1.3. [, , , , , , ] Psora-4 plays a significant role in scientific research, particularly in the fields of immunology, neuroscience, and cell biology. [, , , , , , , , , ]
Psora-4 is a small-molecule compound recognized primarily for its role as a selective inhibitor of voltage-gated potassium channels, specifically Kv1.3. This compound has garnered attention due to its potential applications in extending lifespan and modulating immune responses. Psora-4 functions as a caloric restriction mimetic, influencing various biological pathways associated with aging and stress resistance.
Psora-4 was initially identified and characterized through research focused on compounds that could mimic the effects of caloric restriction, which is known to extend lifespan in various organisms. The compound is classified as a potassium channel blocker, particularly targeting the Kv1.3 channel with high selectivity, making it one of the most potent inhibitors of this channel known to date .
The synthesis of Psora-4 involves straightforward chemical processes that allow for efficient production. Although specific synthetic routes are proprietary, the general approach includes the use of modified nucleotides and various chemical reagents to achieve the desired molecular structure. The compound exhibits a low half-maximal inhibitory concentration (IC50) of approximately 3 nM for Kv1.3, indicating its potency in blocking this channel .
Psora-4's molecular structure features specific functional groups that confer its selectivity for the Kv1.3 channel. The compound's design allows it to interact effectively with the channel's binding sites, leading to inhibition of potassium ion flow. Structural models have been developed to illustrate how Psora-4 binds to Kv1.3 and Kv1.5 channels, providing insights into its mechanism of action .
Psora-4 undergoes specific chemical interactions when binding to its target channels. The inhibition mechanism involves blocking the ion conduction pathway of the Kv1.3 channel, which alters cellular excitability and calcium signaling in T cells. This blockade leads to reduced cytokine production and proliferation in immune cells, demonstrating its potential as an immunomodulator .
The primary mechanism by which Psora-4 exerts its effects is through the inhibition of the Kv1.3 channel, which is crucial for maintaining calcium ion influx in T lymphocytes. By blocking this channel, Psora-4 leads to:
Psora-4 has several promising applications in scientific research:
Psora-4 (4-(4-Phenylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one) is a synthetic small molecule derived from the psoralen scaffold, designed to selectively inhibit the voltage-gated potassium channel Kv1.3. This channel is critical for maintaining the membrane potential of effector memory T (TEM) cells. By blocking Kv1.3, Psora-4 disrupts potassium efflux, leading to sustained membrane depolarization. This depolarization suppresses calcium influx through CRAC (Calcium Release-Activated Calcium) channels, thereby inhibiting the calcineurin-NFAT signaling pathway. Consequently, T-cell proliferation and pro-inflammatory cytokine production (e.g., IL-2, IFN-γ) are attenuated, positioning Psora-4 as an immunomodulatory agent for autoimmune disorders [2] [4] [10].
Psora-4 exhibits nanomolar affinity for Kv1.3 (EC50 = 3 nM), with significant selectivity over closely related Kv channels. Key selectivity data includes:
Table 1: Selectivity Profile of Psora-4 Against Voltage-Gated Potassium Channels
Channel Subtype | IC50 (nM) | Fold Selectivity (vs. Kv1.3) |
---|---|---|
Kv1.3 | 3 | 1 |
Kv1.5 | 7,700 | 17 |
Kv1.4 | >10,000 | >3,333 |
Kv1.1 | 210 | 70 |
Kv1.2 | 1,000 | 333 |
Kv2.1/Kv4.x | >10,000 | >3,333 |
This selectivity arises from Psora-4’s preferential binding to the pore region of Kv1.3, which differs in key residues (e.g., His399, Tyr400) compared to other Kv subtypes. Its 70-fold selectivity over Kv1.1 and 333-fold over Kv1.2 minimizes off-target effects on neuronal and cardiac function [4] [5] [10].
Psora-4 demonstrates state-dependent inhibition, binding with 100-fold higher affinity to Kv1.3’s C-type inactivated state than to its resting state. This is mediated by:
Kv1.3 channels form dynamic complexes with ancillary subunits like KCNE4, which profoundly alter channel pharmacology:
Figure 1: KCNE4 Modulation of Kv1.3 Pharmacology
┌───────────────────────┐ ┌───────────────────────┐ │ Kv1.3 Alone │ │ Kv1.3 + KCNE4 │ ├───────────────────────┤ ├───────────────────────┤ │ │ │ │ │ Fast Psora-4 binding │ │ Slower Psora-4 │ │ (Intracellular site) │ │ inhibition kinetics │ │ │ │ │ │ No effect on │ │ Reduced surface │ │ inactivation │ │ expression │ └───────────────────────┘ └───────────────────────┘
Psora-4 belongs to the 5-phenylalkoxypsoralen class. Its activity is governed by key structural motifs:
Table 2: Impact of C5 Substituents on Psoralen Bioactivity
C5 Substituent | Kv1.3 Blockade (EC50) | Anti-Cancer Activity (IC50) | Key Interactions |
---|---|---|---|
4-Phenylbutoxy (Psora-4) | 3 nM | >50 µM (MDA-MB-231) | Kv1.3 S6 helix hydrophobic pocket |
4-Bromobenzyl | Not reported | 10.14 µM (T47-D) | HER2 kinase domain |
Furanylamide (3g) | Weak | 2.71 µM (SK-BR-3, +UVA) | HER2 ATP-binding site |
Adamantoyl (3n) | Inactive | >100 µM (MDA-MB-231) | Non-specific membrane disruption |
These SARs highlight the pharmacophoric divergence between Kv1.3 blockade and other bioactivities (e.g., HER2 inhibition), guiding target-specific derivative design [1] [5] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7